1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile
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Overview
Description
1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile is an organic compound that features a cyclohexane ring substituted with a cyclopropylmethyl group, a ketone, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation to generate cyclopropyl intermediates . These intermediates can then be further reacted with appropriate reagents to introduce the ketone and nitrile functionalities.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts such as cobalt or palladium to facilitate the formation of cyclopropyl rings . The subsequent introduction of the ketone and nitrile groups can be achieved through controlled oxidation and substitution reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Ammonia or primary amines under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclohexanone: A cyclohexane ring with a ketone group.
Cyclohexanecarbonitrile: A cyclohexane ring with a nitrile group.
Uniqueness: 1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile is unique due to the presence of both a cyclopropylmethyl group and a nitrile group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-11(7-9-1-2-9)5-3-10(13)4-6-11/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBJAGQLKPHKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCC(=O)CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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